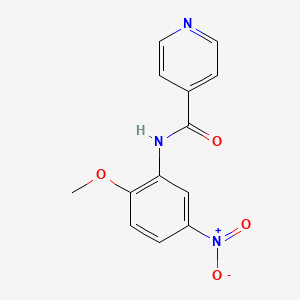
N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-5-nitrophenyl)pyridine-4-carboxamide is a heterocyclic compound that features both a pyridine ring and a nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and nitro substituents on the phenyl ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-methoxy-5-nitroaniline.
Coupling Reaction: The nitroaniline derivative is then coupled with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like ceric ammonium nitrate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Ceric ammonium nitrate, acetic acid.
Major Products:
Reduction: N-(2-amino-5-nitrophenyl)pyridine-4-carboxamide.
Substitution: N-(2-alkoxy-5-nitrophenyl)pyridine-4-carboxamide.
Oxidation: N-(2-hydroxy-5-nitrophenyl)pyridine-4-carboxamide.
Scientific Research Applications
N-(2-Methoxy-5-nitrophenyl)pyridine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.
Materials Science: Its unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to reduced inflammation or inhibition of microbial growth.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)pyridine-4-carboxamide: Lacks the nitro group, resulting in different electronic properties and reactivity.
N-(2-Nitrophenyl)pyridine-4-carboxamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
N-(2-Methoxy-5-chlorophenyl)pyridine-4-carboxamide:
Uniqueness: N-(2-Methoxy-5-nitrophenyl)pyridine-4-carboxamide is unique due to the combination of methoxy and nitro substituents, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-3-2-10(16(18)19)8-11(12)15-13(17)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,17) |
InChI Key |
ZAXLUCCJXQZBJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















